molecular formula C21H21F3N4O4S B422576 N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B422576
M. Wt: 482.5g/mol
InChI Key: LYNKTEPJMZUGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution reactions: The phenyl group and other substituents are introduced through electrophilic aromatic substitution reactions.

    Acetamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They can interact with various biological targets, making them valuable in drug discovery.

Medicine

Medicinally, compounds like “N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE” are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and other functional groups can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    2-Phenyl-4,5-dihydro-1H-imidazole: Shares the phenyl group and heterocyclic ring structure.

    N-(3-Trifluoromethylphenyl)acetamide: Contains the trifluoromethyl and acetamide groups.

Uniqueness

What sets “N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE” apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C21H21F3N4O4S

Molecular Weight

482.5g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C21H21F3N4O4S/c1-14-19(20(30)28(26(14)2)16-9-5-4-6-10-16)25-18(29)13-27(33(3,31)32)17-11-7-8-15(12-17)21(22,23)24/h4-12H,13H2,1-3H3,(H,25,29)

InChI Key

LYNKTEPJMZUGTB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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